MFCD04626236
Description
MFCD04626236 is a chemical compound identifier used in research and industrial applications. This absence limits a direct analysis but allows for a methodological discussion of how similar compounds are compared using standardized parameters. The following sections outline a framework for such comparisons based on analogous compounds described in the evidence, focusing on structural, physicochemical, and functional properties .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-8-11(19)17(13)12(16-15-8)20-7-10(18)14-9-5-3-2-4-6-9/h9H,2-7,13H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBUFHDEFUBLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD04626236 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes.
Chemical Reactions Analysis
MFCD04626236 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
MFCD04626236 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD04626236 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on parameters from analogous chemicals (e.g., CAS 1046861-20-4 and CAS 1761-61-1) and their similarity metrics.
Structural and Physicochemical Properties
Key properties for comparison include molecular weight, solubility, polarity (TPSA), and partition coefficients (LogP). These metrics influence bioavailability, reactivity, and application suitability.
Notes:
- CAS 1046861-20-4 exhibits higher solubility in organic solvents (0.24 mg/ml) compared to CAS 1761-61-1 (0.687 mg/ml), likely due to differences in halogen substitution and polarity .
- LogP values (partition coefficients) suggest CAS 1046861-20-4 is more lipophilic than CAS 1761-61-1, impacting membrane permeability and bioavailability .
Limitations and Recommendations
The absence of direct data on this compound necessitates caution. Future studies should prioritize:
Structural Elucidation : X-ray crystallography or NMR to confirm molecular architecture.
Experimental Validation : Assays for solubility, LogP, and reactivity using standardized protocols (e.g., IUPAC guidelines) .
Expanded Similarity Metrics : Machine learning models to predict bioactivity and toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
